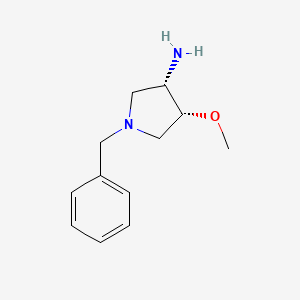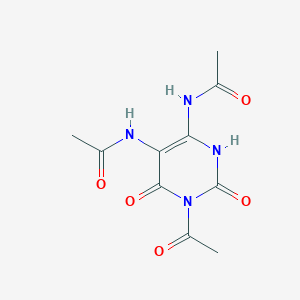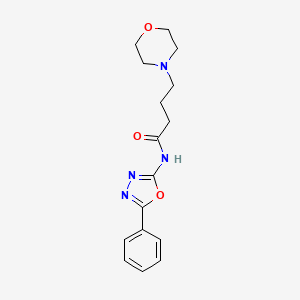![molecular formula C13H18ClNO B12923804 (2RS)-2-[2-(Dimethylamino)ethyl]indan-1-one Hydrochloride](/img/structure/B12923804.png)
(2RS)-2-[2-(Dimethylamino)ethyl]indan-1-one Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Dimethylamino)ethyl)-2,3-dihydro-1H-inden-1-one hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a dihydroindenone structure. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dimethylamino)ethyl)-2,3-dihydro-1H-inden-1-one hydrochloride typically involves the reaction of dimethylaminoethyl chloride with an appropriate indenone precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a controlled temperature environment to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 2-(2-(Dimethylamino)ethyl)-2,3-dihydro-1H-inden-1-one hydrochloride may involve large-scale synthesis using automated reactors. The process includes the chlorination of dimethylethanolamine followed by a reflux reaction with absolute ethyl alcohol. The product is then filtered and dried to obtain the final compound .
化学反応の分析
Types of Reactions
2-(2-(Dimethylamino)ethyl)-2,3-dihydro-1H-inden-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds .
科学的研究の応用
2-(2-(Dimethylamino)ethyl)-2,3-dihydro-1H-inden-1-one hydrochloride has several scientific research applications, including:
作用機序
The mechanism of action of 2-(2-(Dimethylamino)ethyl)-2,3-dihydro-1H-inden-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
2-Dimethylaminoethyl chloride hydrochloride: A related compound with similar chemical properties and applications.
2-(Dimethylamino)ethanethiol hydrochloride: Another similar compound used in organic synthesis and research.
Uniqueness
2-(2-(Dimethylamino)ethyl)-2,3-dihydro-1H-inden-1-one hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dihydroindenone core and dimethylaminoethyl side chain make it a versatile compound for various scientific and industrial applications .
特性
分子式 |
C13H18ClNO |
|---|---|
分子量 |
239.74 g/mol |
IUPAC名 |
2-[2-(dimethylamino)ethyl]-2,3-dihydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C13H17NO.ClH/c1-14(2)8-7-11-9-10-5-3-4-6-12(10)13(11)15;/h3-6,11H,7-9H2,1-2H3;1H |
InChIキー |
WZCAMKGAJQCIOR-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC1CC2=CC=CC=C2C1=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


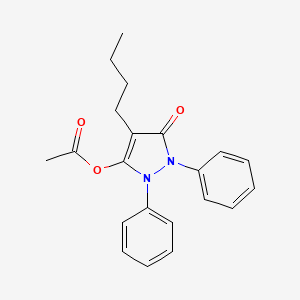
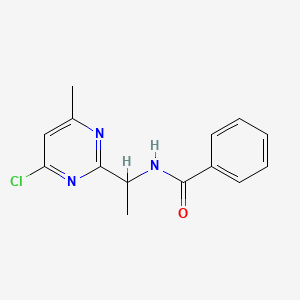
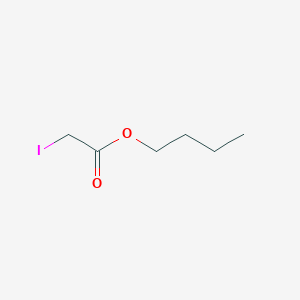

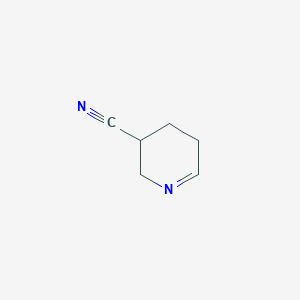
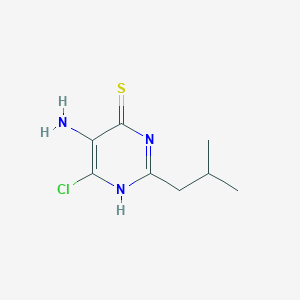
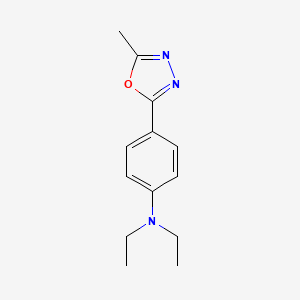
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12923768.png)

![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate](/img/structure/B12923777.png)
![Ethyl 4-chloro-2-[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate](/img/structure/B12923778.png)
